molecular formula C14H14N2O5 B2730642 ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate CAS No. 1351857-45-8

ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate

Cat. No.: B2730642
CAS No.: 1351857-45-8
M. Wt: 290.275
InChI Key: OQNVPRVTHYDJGM-OVCLIPMQSA-N
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Description

Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.275. The purity is usually 95%.
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Scientific Research Applications

Combinatorial Library Synthesis

Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate has been used in the combinatorial library synthesis of novel compounds. Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives utilizing a four-component reaction that included ethyl acetoacetate and 2-hydroxybenzaldehydes (Kumaravel & Vasuki, 2009).

Synthesis of Thiazolidin-4-ones

Čačić et al. (2009) demonstrated the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which involves the reaction of ethyl bromoacetate and subsequent treatments leading to the formation of various compounds, showcasing the versatility of this chemical in synthesizing diverse structures (Čačić et al., 2009).

Antimicrobial Activity Studies

Medimagh-Saidana et al. (2015) explored the antimicrobial activities of new coumarin derivatives synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, indicating the potential of this compound in developing antimicrobial agents (Medimagh-Saidana et al., 2015).

Coumarin Hybrid Thiosemicarbazone Derivatives

The work of Vekariya et al. (2017) highlights the synthesis of coumarin hybrid thiosemicarbazone derivatives using a one-pot, multi-component protocol, demonstrating the chemical's role in creating compounds with potential antimicrobial properties (Vekariya et al., 2017).

Properties

IUPAC Name

ethyl N-[(E)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-20-14(19)16-15-8(2)11-6-9-4-5-10(17)7-12(9)21-13(11)18/h4-7,17H,3H2,1-2H3,(H,16,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNVPRVTHYDJGM-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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